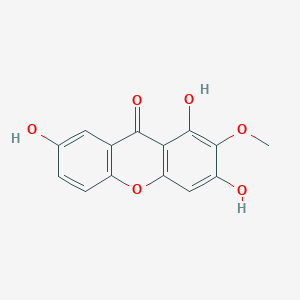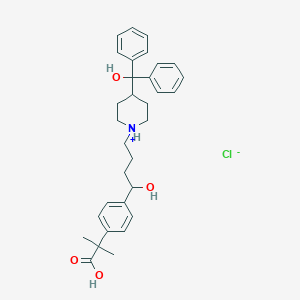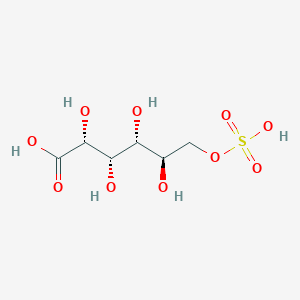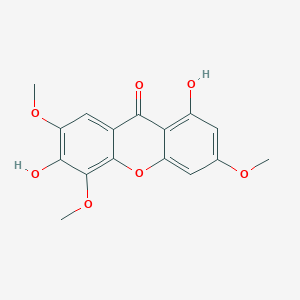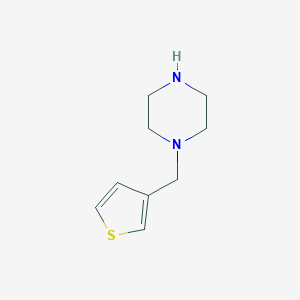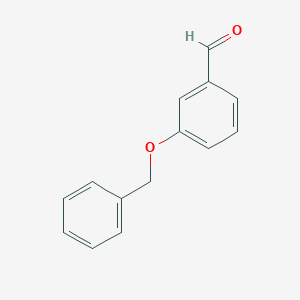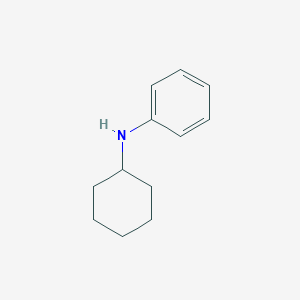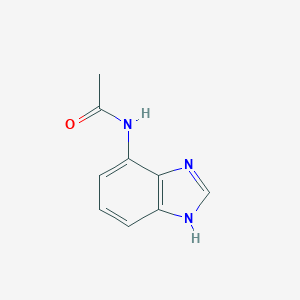
N-(1H-benzimidazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-4-yl)acetamide: is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities The structure of this compound consists of a benzimidazole ring attached to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-4-yl)acetamide typically involves the condensation of o-phenylenediamine with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Green chemistry approaches, such as the use of non-toxic solvents and catalysts, are also being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: N-(1H-benzimidazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) or nucleophilic reagents (e.g., amines, thiols); reactions are conducted under mild to moderate conditions, often in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: N-(1H-benzimidazol-4-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry and as intermediates in organic synthesis .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Benzimidazole derivatives have shown activity against a wide range of microorganisms, including bacteria, fungi, and viruses .
Medicine: this compound and its derivatives are explored for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antiparasitic activities. Some derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its derivatives are also employed as stabilizers and additives in various chemical processes .
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-4-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound can inhibit the synthesis of nucleic acids and proteins in microorganisms, leading to their death. In anticancer research, it may act by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
- N-(1H-benzimidazol-2-yl)acetamide
- N-(1H-benzimidazol-5-yl)acetamide
- N-(1H-benzimidazol-6-yl)acetamide
Comparison: N-(1H-benzimidazol-4-yl)acetamide is unique due to the position of the acetamide group on the benzimidazole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, N-(1H-benzimidazol-2-yl)acetamide may exhibit different binding affinities to enzymes and receptors compared to this compound. These differences highlight the importance of structural variations in determining the properties and applications of benzimidazole derivatives .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-8-4-2-3-7-9(8)11-5-10-7/h2-5H,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVAMRYJFFXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
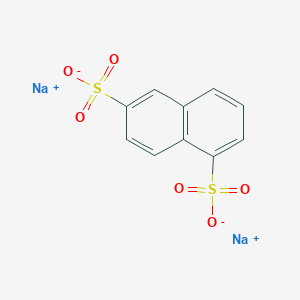
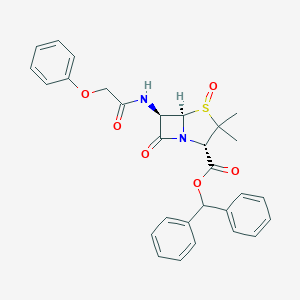
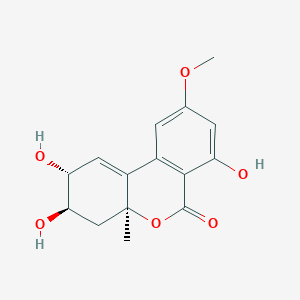
![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)
